molecular formula C10H9ClO B3189596 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one CAS No. 337507-82-1

5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B3189596
CAS No.: 337507-82-1
M. Wt: 180.63 g/mol
InChI Key: PJTVZRXPKPWPAC-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by a fused ring system consisting of a cyclopentanone ring and a benzene ring, with a chlorine atom at the 5th position and a methyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-2-methylbenzene with succinic anhydride, followed by cyclization and dehydration to form the desired indenone structure. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize the formation of by-products. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols or hydrocarbons, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of this compound-2-carboxylic acid.

    Reduction: Formation of 5-chloro-6-methyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of 5-methoxy-6-methyl-2,3-dihydro-1H-inden-1-one or 5-cyano-6-methyl-2,3-dihydro-1H-inden-1-one.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a precursor for biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research has explored its use in the development of anti-inflammatory and anticancer agents, leveraging its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorine and methyl groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one
  • 6-Methyl-2,3-dihydro-1H-inden-1-one
  • 5-Chloro-2,3-dihydro-1H-inden-1-one

Uniqueness

5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of the chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties in terms of stability, solubility, and interaction with other molecules, making it a valuable target for further research and development.

Properties

IUPAC Name

5-chloro-6-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTVZRXPKPWPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2=O)C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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